Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate
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Overview
Description
Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a tert-butoxycarbonyl (Boc) protected amine, and an ester functional group. These features make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Hydrolysis: Acids (e.g., HCl) or bases (e.g., NaOH), water or alcohol as solvents.
Major Products
Substitution: New derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biological pathways. The presence of the bromine atom and the Boc-protected amine group can affect its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate: Similar structure but lacks the bromine atom.
(2R,4S)-5-Biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid: Contains a biphenyl group instead of a bromine atom.
Uniqueness
Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities and exploring novel biochemical interactions.
Properties
IUPAC Name |
methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO5/c1-12(2,3)19-11(17)14-8(9(15)7-13)5-6-10(16)18-4/h8H,5-7H2,1-4H3,(H,14,17)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHLDVRPRKFJKB-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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